N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a substituted phenyl group (4-chloro-2-methoxy-5-methylphenyl) and a 2-methyl-1,3-thiazol-4-yl moiety. The structural complexity of this compound—combining halogen (Cl), alkoxy (OCH₃), and alkyl (CH₃) substituents—suggests tailored electronic and steric properties that may influence its biological interactions and metabolic stability.
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8-4-12(13(19-3)6-11(8)15)17-14(18)5-10-7-20-9(2)16-10/h4,6-7H,5H2,1-3H3,(H,17,18) |
InChI Key |
DTTQVFPIUOBYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Substitution Reactions: The chloro, methoxy, and methyl groups can be introduced through electrophilic aromatic substitution reactions on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide, in combating various cancer types.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the anticancer properties of thiazole derivatives synthesized from this compound. The compound exhibited notable cytotoxic effects on human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with IC50 values indicating significant activity (23.30 ± 0.35 µM) compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| This compound | A549 | 23.30 ± 0.35 | High |
| Other Thiazole Derivatives | Various | >1000 | Low |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens.
Case Study: Antibacterial Screening
In a comprehensive screening of thiazole derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications on the thiazole ring could enhance antibacterial potency .
| Microorganism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 18 | High |
Neuroprotective Effects
Emerging research suggests that compounds containing thiazole moieties may possess neuroprotective properties.
Case Study: Neuroprotection in Alzheimer’s Models
In animal models of Alzheimer’s disease, derivatives similar to this compound were shown to inhibit oxidative stress-induced neuronal apoptosis. These findings suggest potential applications in neurodegenerative disease management .
Synthesis and Structure Activity Relationship
The synthesis of this compound involves various chemical reactions that are crucial for optimizing its biological activity.
Synthesis Overview
The compound can be synthesized through acylation reactions involving thiazole derivatives and chloroacetyl chloride under controlled conditions. The resulting compounds are then screened for biological activity using techniques like the MTT assay to assess cell viability .
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole- and Acetamide-Containing Compounds
Key Observations :
- Halogen Substituents: The 4-Cl group in the target compound may improve membrane permeability compared to non-halogenated analogues (e.g., N-(4-phenylthiazol-2-yl)-acetamide ).
- Methoxy Groups : The 2-OCH₃ substituent in the target compound could enhance metabolic stability by reducing oxidative degradation, contrasting with 3-OCH₃ in the trifluoromethylbenzothiazole derivative , which may influence receptor binding orientation.
- Thiazole vs.
Table 2: Reported Activities of Comparable Acetamide Derivatives
- Antimicrobial Potential: The 2-methylthiazole moiety is common in antimicrobial agents (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)-acetamide ). The chloro and methoxy groups may enhance penetration into bacterial membranes.
- Anticancer Prospects : Analogues like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide show strong activity against cancer cell lines (e.g., HCT-1, MCF-7), suggesting that the target compound’s substituted phenyl group could similarly modulate cytotoxicity.
- Receptor Targeting: The absence of a pyridazinone or triazole core makes FPR2 agonism (as in ) less likely, but the thiazole ring could interact with kinases or GPCRs.
Comparison with Other Routes :
- lists (2-methyl-1,3-thiazol-4-yl)methanol as a commercial reagent, suggesting alternative pathways for thiazole intermediate generation.
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : 334.84 g/mol
The synthesis of this compound typically involves the reaction of 4-chloro-2-methoxy-5-methylphenyl derivatives with thiazole moieties. Various synthetic methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the reaction .
Anticancer Activity
Research indicates that compounds containing thiazole rings demonstrate significant anticancer properties. The presence of electron-donating groups, such as the methoxy group on the phenyl ring, is associated with enhanced cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 10 | Apoptosis induction |
| Compound B | WM793 (Melanoma) | 15 | Topoisomerase inhibition |
| This compound | A431 (Carcinoma) | <20 | Bcl-2 pathway modulation |
The structure–activity relationship studies suggest that modifications to the thiazole moiety can significantly impact anticancer efficacy. For example, substituting different groups at specific positions on the thiazole or phenyl rings can either enhance or diminish activity .
Antimicrobial Activity
In addition to its anticancer potential, this compound exhibits promising antimicrobial properties. Studies have shown that thiazole-containing compounds can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Compound D | Escherichia coli | 16 µg/mL | Protein synthesis inhibition |
| This compound | Pseudomonas aeruginosa | 8 µg/mL | Metabolic pathway disruption |
Study on Antitumor Efficacy
A study investigated the effects of this compound on A431 human carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis. The compound was found to modulate Bcl-2 expression levels, leading to increased apoptosis rates compared to control groups .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents. The study highlighted that derivatives with electron-withdrawing groups exhibited enhanced activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide?
- Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, chloroacetyl chloride reacts with aminothiazole derivatives in the presence of triethylamine as a base in solvents like dioxane or DMF. The reaction is typically conducted at room temperature, followed by dilution with water to precipitate the product, which is then recrystallized from ethanol-DMF mixtures . Monitoring reaction progress via TLC ensures completion .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Answer : Purity is assessed using HPLC (≥95% threshold) and melting point determination. Structural confirmation involves spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and aromatic protons.
- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
- Mass spectrometry (e.g., ESI-MS) for molecular weight validation .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Answer : Polar aprotic solvents like DMF or dioxane are preferred due to their ability to stabilize intermediates. Triethylamine is critical for neutralizing HCl byproducts. Reaction yields improve at room temperature (20–25°C) with dropwise addition of chloroacetyl chloride to avoid exothermic side reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties or target binding affinity?
- Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential protein targets (e.g., kinases) by simulating ligand-receptor interactions.
- ADME prediction tools (SwissADME, pkCSM) estimate bioavailability, logP (hydrophobicity), and metabolic stability. For example, logP values >3 suggest high membrane permeability but potential CYP450-mediated metabolism .
- MD simulations (GROMACS) assess binding stability over time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay variability. Mitigation strategies include:
- Standardizing assays (e.g., using identical cell lines like MCF-7 for anticancer studies).
- Validating results with orthogonal methods (e.g., Western blotting alongside cell viability assays).
- Replicating experiments under controlled conditions (pH, temperature, solvent concentration) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Answer :
- Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhances electrophilic reactivity, potentially improving target binding.
- Acetamide linker optimization : Replacing the methyl group with bulkier substituents (e.g., phenyl) may increase steric hindrance, reducing off-target effects .
- Methoxy group tuning : Adjusting the position of methoxy substituents on the phenyl ring modulates solubility and π-π stacking interactions .
Q. What in vivo models are suitable for evaluating toxicity and efficacy?
- Answer :
- Acute toxicity : Administer single doses (10–100 mg/kg) to Wistar rats, monitoring mortality, organ weight, and hematological parameters for 14 days .
- Efficacy models : Use xenograft mice implanted with human cancer cells (e.g., HCT-116 for colorectal cancer) to assess tumor growth inhibition. Dose-response curves (10–50 mg/kg, oral) validate therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
